REACTION_CXSMILES
|
[Na].Cl[C:3]1[N:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]>C(O)C(C)C>[CH2:5]([O:6][C:3]1[N:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])[CH:4]([CH3:8])[CH3:3] |^1:0|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
TEMPERATURE
|
Details
|
the solution refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
A thick mixture resulted
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
quenched with 2N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
the organics washed with dilute hydrochloric acid (pH 3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (ethyl acetate as eluant)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC1=C(C(=O)O)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 168.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |